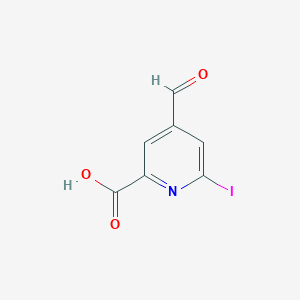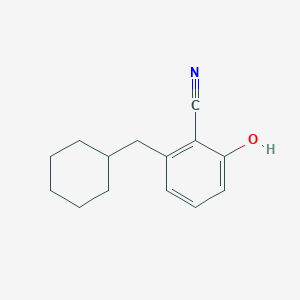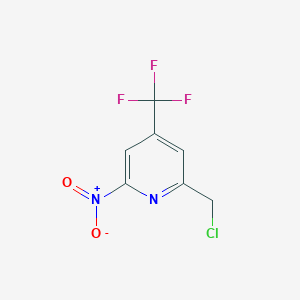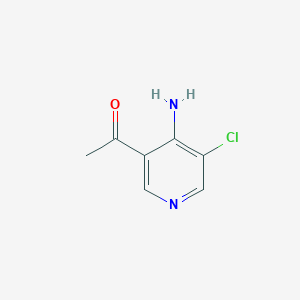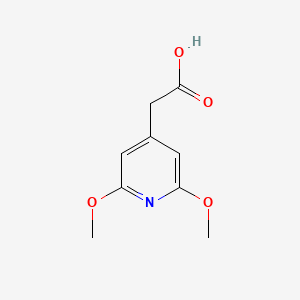
Thiophen-3-ylethynylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophen-3-ylethynylboronic acid pinacol ester is an organoboron compound that features a thiophene ring attached to an ethynyl group, which is further bonded to a boronic acid pinacol ester. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophen-3-ylethynylboronic acid pinacol ester typically involves the coupling of thiophene derivatives with ethynylboronic acid pinacol ester. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene halide with ethynylboronic acid pinacol ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophen-3-ylethynylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-3-ylethynylboronic acid.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in substitution reactions.
Major Products Formed
Oxidation: Thiophene-3-ylethynylboronic acid.
Reduction: Thiophene-3-ylethylboronic acid pinacol ester.
Substitution: Various substituted thiophene derivatives depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
Thiophen-3-ylethynylboronic acid pinacol ester has diverse applications in scientific research:
Biology: Investigated for its potential in the development of bioactive compounds and as a probe in biological assays.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of thiophen-3-ylethynylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The ethynyl group provides additional reactivity, allowing for further functionalization and modification of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-boronic acid pinacol ester: Similar structure but with the boronic ester group at the 2-position of the thiophene ring.
Thiophen-3-ylboronic acid: Lacks the ethynyl group, making it less reactive in certain types of reactions.
Trans-2-(Thiophen-3-yl)vinylboronic acid pinacol ester: Contains a vinyl group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness
Thiophen-3-ylethynylboronic acid pinacol ester is unique due to the presence of both the ethynyl and boronic ester groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
Molekularformel |
C12H15BO2S |
|---|---|
Molekulargewicht |
234.13 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(2-thiophen-3-ylethynyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H15BO2S/c1-11(2)12(3,4)15-13(14-11)7-5-10-6-8-16-9-10/h6,8-9H,1-4H3 |
InChI-Schlüssel |
FOJYCLUMUJVKCT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



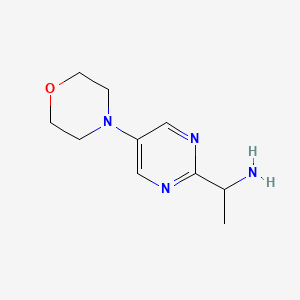
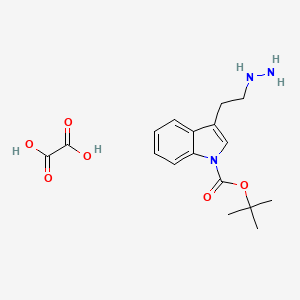
![2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14849455.png)

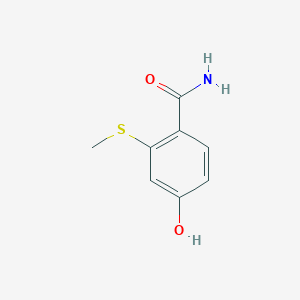
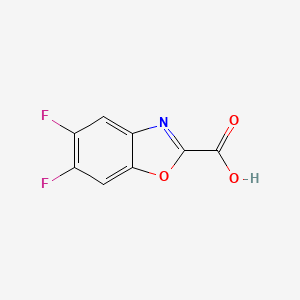

![5-chloro-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]-N~4~-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B14849492.png)
